molecular formula C21H17Cl2N5O B15108447 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15108447
M. Wt: 426.3 g/mol
InChI Key: SMTGRQVSPXXJLU-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimidotriazines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dihydroindolyl group, and a pyrimidotriazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the pyrimidotriazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl moiety is introduced to the core structure.

    Attachment of the dihydroindolyl group: This can be done through a coupling reaction, where the dihydroindolyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidotriazinone moieties.

    Reduction: Reduction reactions can occur, especially at the dichlorophenyl group.

    Substitution: Various substitution reactions can take place, particularly involving the chlorine atoms in the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, it is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the development of new drugs.

Industry

In industry, it may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C21H17Cl2N5O

Molecular Weight

426.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H17Cl2N5O/c1-12-10-18(29)28-19(15-7-6-14(22)11-16(15)23)25-20(26-21(28)24-12)27-9-8-13-4-2-3-5-17(13)27/h2-7,10-11,19H,8-9H2,1H3,(H,24,25,26)

InChI Key

SMTGRQVSPXXJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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